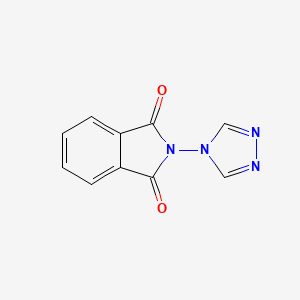
2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione is a heterocyclic compound that contains both triazole and isoindole moieties
Applications De Recherche Scientifique
2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent.
Materials Science: It is used in the synthesis of coordination polymers with luminescent properties.
Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are studied for their structural and functional properties.
Mécanisme D'action
Target of Action
The primary targets of 2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione are alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially regulate blood sugar levels, making it a potential candidate for antidiabetic therapy .
Mode of Action
The compound interacts with its targets (alpha-amylase and alpha-glucosidase) by binding to their active sites, thereby inhibiting their activity . The molecular docking calculations of the compound revealed a binding energy of -8.6 kcal/mol for alpha-amylase and -7.4 kcal/mol for alpha-glucosidase . These values exceed that of the standard drug Acarbose, indicating a strong interaction between the compound and its targets .
Biochemical Pathways
By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates, leading to a more gradual absorption of glucose into the bloodstream . The downstream effect is a potential reduction in postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in diabetic patients .
Result of Action
The inhibition of alpha-amylase and alpha-glucosidase by the compound leads to a potential decrease in postprandial hyperglycemia . This could help regulate blood sugar levels in diabetic patients. Moreover, the compound has shown moderate to good results in in vitro alpha-amylase and alpha-glucosidase inhibitory assays .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione typically involves the reaction of isoindole derivatives with triazole precursors under specific conditions. One common method involves the use of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane as a starting material, which is reacted with various metal salts under solvothermal conditions . The reaction conditions often include the use of solvents like acetonitrile and the application of heat to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or isoindole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A related compound used in the synthesis of coordination polymers.
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, which are studied for their various biological activities.
Uniqueness
2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione is unique due to the combination of the triazole and isoindole moieties in its structure
Propriétés
IUPAC Name |
2-(1,2,4-triazol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)13-5-11-12-6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAPAHSRLCOBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
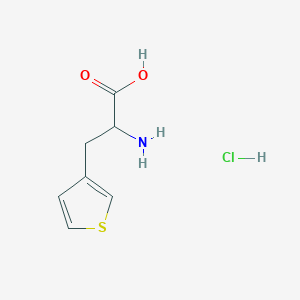
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2814602.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)
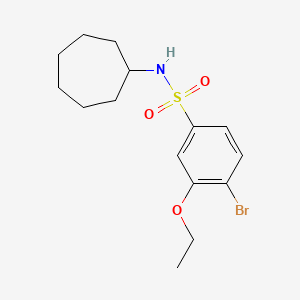
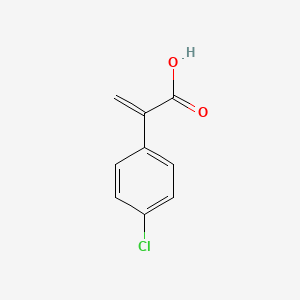
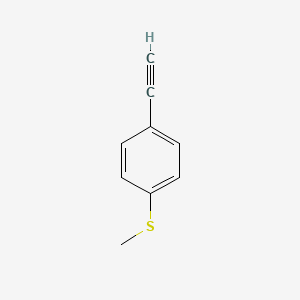
![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)
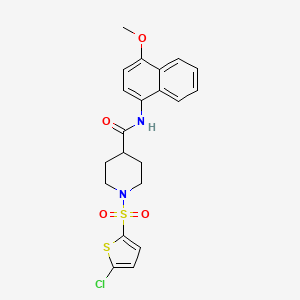
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2814615.png)
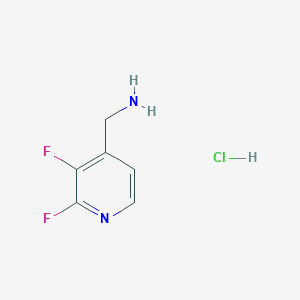
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2814619.png)
![N-(3-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2814620.png)
![1-{4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2814621.png)

